molecular formula C13H17N3O3 B2719727 1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine CAS No. 956780-52-2

1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine

Cat. No.: B2719727
CAS No.: 956780-52-2
M. Wt: 263.297
InChI Key: VPXMFSXEMSCXQE-UHFFFAOYSA-N
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Description

1-(2,3,4-Trimethoxybenzyl)-1H-pyrazol-5-amine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a 2,3,4-trimethoxybenzyl group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with a suitable pyrazole derivative. One common method includes the reaction of 2,3,4-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole compound. The reaction conditions often involve refluxing in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4-Trimethoxybenzyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2,3,4-Trimethoxybenzyl)-1H-pyrazol-5-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3,4-Trimethoxybenzyl)piperazine
  • Bis-(2,3,4-trimethoxybenzyl)alkanediamines
  • N1-(2,3,4-trimethoxybenzyl)-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine

Comparison

1-(2,3,4-Trimethoxybenzyl)-1H-pyrazol-5-amine is unique due to its pyrazole ring, which imparts distinct chemical properties compared to similar compounds with piperazine or alkanediamine structures. This uniqueness makes it valuable for specific applications where the pyrazole ring’s reactivity and binding properties are advantageous .

Properties

IUPAC Name

2-[(2,3,4-trimethoxyphenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-17-10-5-4-9(12(18-2)13(10)19-3)8-16-11(14)6-7-15-16/h4-7H,8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXMFSXEMSCXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2C(=CC=N2)N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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